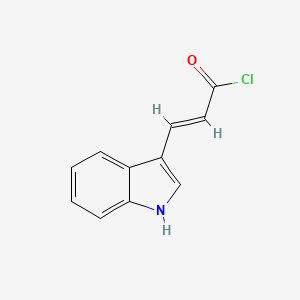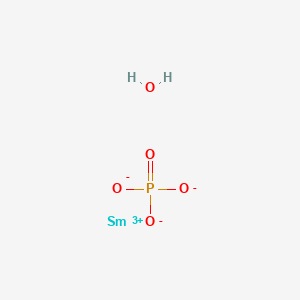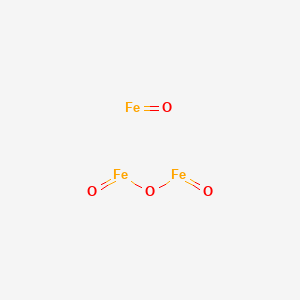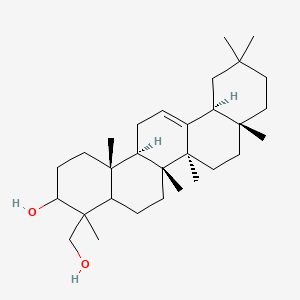
1-Bromohenicosa-3,6,9,12,15,18-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromohenicosa-3,6,9,12,15,18-hexaene is a brominated long-chain polyunsaturated hydrocarbon It is characterized by the presence of six conjugated double bonds and a bromine atom at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromohenicosa-3,6,9,12,15,18-hexaene can be synthesized through a multi-step process involving the bromination of henicosa-3,6,9,12,15,18-hexaene. The synthesis typically involves the following steps:
Preparation of Henicosa-3,6,9,12,15,18-hexaene: This can be achieved through the oligomerization of smaller alkenes or through the Wittig reaction involving appropriate precursors.
Bromination: The henicosa-3,6,9,12,15,18-hexaene is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromohenicosa-3,6,9,12,15,18-hexaene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The double bonds in the compound can undergo addition reactions with halogens (e.g., Br2, Cl2), hydrogen (H2), and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the addition of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution.
Addition Reactions: Conducted in non-polar solvents such as hexane or dichloromethane, often at room temperature or under mild heating.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition Reactions: Formation of dihalides, hydrogenated products, or other addition products.
Oxidation Reactions: Formation of epoxides, diols, or other oxygenated derivatives.
Scientific Research Applications
1-Bromohenicosa-3,6,9,12,15,18-hexaene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also used in studies involving the reactivity of polyunsaturated hydrocarbons.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane dynamics.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromohenicosa-3,6,9,12,15,18-hexaene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in substitution and addition reactions with nucleophiles. The double bonds also allow for various addition and oxidation reactions, leading to the formation of a wide range of derivatives.
Comparison with Similar Compounds
1-Bromohenicosa-3,6,9,12,15,18-hexaene can be compared with other similar compounds, such as:
1-Bromohenicosa-3,6,9,12,15-pentaene: Similar structure but with one less double bond, leading to different reactivity and applications.
1-Bromohenicosa-3,6,9,12,15,18,21-heptaene:
1-Chlorohenicosa-3,6,9,12,15,18-hexaene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of six conjugated double bonds and a terminal bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-bromohenicosa-3,6,9,12,15,18-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVCBRVKYHATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703023 |
Source


|
| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147544-57-8 |
Source


|
| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)




![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)


